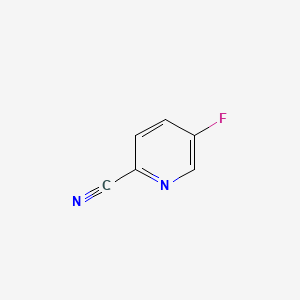

2-Cyano-5-fluoropyridine

Overview

Description

2-Cyano-5-fluoropyridine: is an organic compound with the molecular formula C6H3FN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Cyano-5-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of 2-cyano-5-nitropyridine using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by a fluorine atom .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle hazardous reagents and conditions. The process typically includes steps such as purification and isolation to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

2-Cyano-5-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Amino-5-fluoropyridine.

Oxidation: Pyridine derivatives with oxidized functional groups.

Scientific Research Applications

Chemistry

2-Cyano-5-fluoropyridine serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.

Case Study: Antitumor Activity

In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against KB cells, with IC₅₀ values comparable to established chemotherapeutic agents. The mechanism involved preferential binding to adenine sites within the minor groove of DNA, leading to effective alkylation and subsequent DNA damage.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various drugs and therapeutic agents. Its ability to undergo further functionalization allows for the development of novel compounds targeting specific biological pathways.

Notable Derivatives:

- Betahistine Analogues: Developed for treating Ménière’s disease.

- Antiviral Agents: Potential applications in developing antiviral compounds through modifications at the pyridine nitrogen and cyano groups.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of fluorine enhances binding affinity due to increased electronegativity, facilitating stronger interactions with enzyme active sites.

Mechanism of Action

The mechanism of action of 2-Cyano-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and specificity towards its targets, thereby modulating its biological effects .

Comparison with Similar Compounds

- 2-Cyano-3-fluoropyridine

- 2-Cyano-4-fluoropyridine

- 2-Cyano-6-fluoropyridine

- 2-Cyano-5-chloropyridine

- 2-Cyano-5-bromopyridine

Comparison:

2-Cyano-5-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. The fluorine atom’s strong electronegativity and the cyano group’s ability to participate in various reactions make this compound a valuable compound in synthetic chemistry .

Biological Activity

2-Cyano-5-fluoropyridine (CAS Number: 327056-62-2) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and utility as a synthetic intermediate. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃FN₂

- Molecular Weight : 122.10 g/mol

- Melting Point : 35-41 °C

- Boiling Point : 214.9 °C

- Density : 1.2 g/cm³

- Flash Point : 83.8 °C

This compound exhibits biological activity primarily through its role as a reactive electrophile, which can participate in nucleophilic aromatic substitution (S_NAr) reactions. The presence of the cyano and fluorine groups enhances its reactivity, making it suitable for various functionalization processes in medicinal chemistry.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds derived from this compound. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.

Case Study:

In vitro assays demonstrated that this compound derivatives exhibited significant cytotoxicity against KB cells, with IC₅₀ values indicating potency comparable to established chemotherapeutic agents . The mechanism involved the preferential binding of these compounds to adenine sites within the minor groove of DNA, leading to effective alkylation and subsequent DNA damage .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Research Findings:

A study highlighted that fluorinated pyridines, including this compound, exhibited varying degrees of inhibition on cytochrome P450 enzymes depending on the substituents present. The fluorine atom was found to enhance the binding affinity due to increased electronegativity, facilitating stronger interactions with the enzyme active site .

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, including the Balz-Schiemann reaction. Recent advancements have introduced ionic liquids to improve reaction efficiency and yield .

Table: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Balz-Schiemann Reaction | Up to 90% | Ionic liquid medium |

| Nucleophilic Substitution | ~80% | Mild conditions with various nucleophiles |

Applications in Medicinal Chemistry

The versatility of this compound extends beyond its biological activity; it serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further functionalization allows for the development of novel compounds targeting specific biological pathways.

Notable Derivatives

- Betahistine Analogues : Late-stage functionalization has led to the creation of several derivatives with enhanced pharmacological profiles for treating Ménière’s disease .

- Antiviral Agents : Research indicates potential applications in developing antiviral compounds through modifications at the pyridine nitrogen and cyano groups.

Properties

IUPAC Name |

5-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHRMVSUUPOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462537 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-62-2 | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?

A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of this compound. These included:

- FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []

- FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []

- UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []

- NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.